Fusapyrone
Overview
Description
Fusapyrone is a natural product found in Acremonium, Fusarium incarnatum, and Fusarium . It is a γ-pyrone derivative . The molecular formula of Fusapyrone is C34H54O9 .
Synthesis Analysis
Fusapyrone A, a new γ-pyrone derivative, was isolated and characterized from the rice fermentation of Fusarium sp. CPCC 401218, a fungus collected from the desert . There is also a study that suggests the biosynthesis of Fusapyrone depends on the H3K9 Methyltransferase .
Molecular Structure Analysis
The structure of Fusapyrone was characterized using various spectroscopic analyses, such as MS, IR, 1D, and 2D NMR . The absolute configuration of Fusapyrone was determined through the use of 13C NMR chemical shifts, electronic circular dichroism (ECD), and optical rotation (OR) calculations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fusapyrone are complex and involve a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions .
Physical And Chemical Properties Analysis
Fusapyrone has a molecular weight of 606.8 g/mol . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
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Organic Synthesis
- Fusapyrone is a derivative of 2-Pyrone . Pyrone moieties are present in natural products and can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . They are building blocks of various intermediates in organic synthesis .
- The C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack. The C-3 and C-5 positions are vulnerable to electrophilic attack .
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Pharmaceutical Research
- Many biological properties are associated with pyrone nucleus, including anticancer, antifungal, antitumor, antiviral, anti-inflammatory, anti-TB, anti-HIV and antibacterial activity . As these compounds have good bioavailability, low molecular weight, simple structure, and low production cost, they hold promise as a class of highly effective anti-AIDS drugs .
Safety And Hazards
When handling Fusapyrone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECQDWUNPZALD-ZBNIOBMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fusapyrone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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